molecular formula C10H13ClO6S B13476628 2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride

2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride

Cat. No.: B13476628
M. Wt: 296.73 g/mol
InChI Key: OSIJMMFVLHXITN-UHFFFAOYSA-N
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Description

2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride is an organic compound with a benzene ring substituted with four methoxy groups and a sulfonyl chloride group. This compound is known for its diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2,3,4,6-tetramethoxybenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions often require a solvent such as dichloromethane or chloroform and are conducted at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other electrophiles in the presence of suitable catalysts.

    Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used.

    Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: Used in the modification of biomolecules for studying their functions and interactions.

    Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions to modify other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetramethoxybenzene-1-sulfonyl chloride: Similar structure but with different substitution pattern.

    2,3,5,6-Tetramethoxybenzene-1-sulfonyl chloride: Another isomer with a different arrangement of methoxy groups.

    2,4,6-Trimethoxybenzene-1-sulfonyl chloride: Contains three methoxy groups instead of four.

Uniqueness

2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of four methoxy groups enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions compared to its isomers.

Properties

Molecular Formula

C10H13ClO6S

Molecular Weight

296.73 g/mol

IUPAC Name

2,3,4,6-tetramethoxybenzenesulfonyl chloride

InChI

InChI=1S/C10H13ClO6S/c1-14-6-5-7(15-2)10(18(11,12)13)9(17-4)8(6)16-3/h5H,1-4H3

InChI Key

OSIJMMFVLHXITN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1OC)OC)S(=O)(=O)Cl)OC

Origin of Product

United States

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